![molecular formula C8H6BrN3O2 B2719278 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1823900-35-1](/img/structure/B2719278.png)
5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid: is a heterocyclic compound that features a pyrrolo[2,3-D]pyrimidine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid typically involves the bromination of a pyrrolo[2,3-D]pyrimidine precursor. One common method includes the reaction of 7-methyl-7H-pyrrolo[2,3-D]pyrimidine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored until completion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolo[2,3-D]pyrimidine derivatives, which can be further explored for their biological activities.
科学研究应用
The compound has been studied for its anticancer and antimicrobial properties, making it a candidate for further research in drug development.
Anticancer Applications
-
Mechanism of Action:
- The compound has shown potential as a kinase inhibitor , affecting various signaling pathways involved in cancer cell proliferation and survival. Kinase inhibitors are crucial in targeted cancer therapies, as they can selectively inhibit cancer cell growth while minimizing damage to normal cells.
-
Case Studies:
- A study synthesized derivatives of 5-bromo-pyrimidine and evaluated their effects on several cancer cell lines, including HeLa (cervical cancer), A549 (lung adenocarcinoma), and MCF-7 (breast cancer). The results demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating their potential as therapeutic agents .
- Another investigation highlighted the compound's ability to disrupt microtubule dynamics in cancer cells, which is essential for cell division. This mechanism suggests that the compound could serve as an effective anticancer agent by targeting the cytoskeleton of rapidly dividing cells.
Antimicrobial Applications
- Mechanism of Action:
-
Case Studies:
- In vitro studies revealed that certain derivatives of the compound exhibited significant inhibitory effects against various bacterial strains, outperforming conventional antibiotics in some cases. This highlights its potential utility in treating antibiotic-resistant infections.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
Activity Type | Compound Derivative | IC50 Value (µM) | Target |
---|---|---|---|
Anticancer | 5-bromo derivative | Low micromolar | Various cancer cell lines |
Antimicrobial | Derivative A | Significant inhibition | Gram-positive bacteria |
Antimicrobial | Derivative B | Significant inhibition | Gram-negative bacteria |
作用机制
The mechanism of action of 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylic acid group play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate certain pathways, leading to the desired therapeutic effects .
相似化合物的比较
- 5-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
- 5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
Comparison: Compared to its analogs, 5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its reactivity and biological activity. The bromine atom enhances its ability to participate in substitution reactions, while the methyl group can affect its lipophilicity and overall pharmacokinetic properties .
生物活性
5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
- Molecular Formula : C₇H₇BrN₄O₂
- Molecular Weight : 227.06 g/mol
- CAS Number : 1823900-35-1
Anticancer Properties
Recent studies have highlighted the compound's significant anticancer activity. For instance, a derivative of this compound demonstrated potent inhibition against various cancer cell lines.
Compound | Target Enzymes | IC₅₀ (nM) | Cell Lines Tested |
---|---|---|---|
5k | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 | HepG2, HeLa, MDA-MB-231, MCF-7 |
Mechanism of Action :
The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This dual action promotes cell death pathways crucial for cancer therapy .
Inhibition of Kinases
The compound has also been evaluated for its kinase inhibition properties. It was found to selectively inhibit Janus kinase 1 (JAK1) with an IC₅₀ value of 8.5 nM, showing a selectivity index of 48 over JAK2. This selectivity is significant for the development of targeted therapies in inflammatory diseases .
Study 1: JAK1 Selective Inhibitors
In a study aimed at developing JAK1 inhibitors, the compound was synthesized and tested for its efficacy in mouse models of collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA). Results indicated that it exhibited substantial therapeutic effects in these models, suggesting its potential application in treating autoimmune conditions .
Study 2: Cytotoxic Effects on Cancer Cells
Another study investigated the cytotoxic effects of the compound on HepG2 liver cancer cells. The treatment led to significant increases in apoptotic markers and cell cycle arrest, confirming its potential as an anticancer agent . The data indicated that treatment with the compound resulted in a marked increase in apoptotic cells compared to control groups.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has been characterized through various assays. Initial findings suggest that while the compound exhibits good metabolic stability and solubility, further optimization may be required to enhance its bioavailability for clinical applications .
属性
IUPAC Name |
5-bromo-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-2-4(9)5-6(8(13)14)10-3-11-7(5)12/h2-3H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCDHYNONIXBMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。